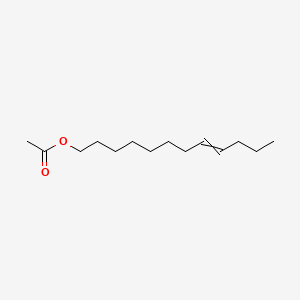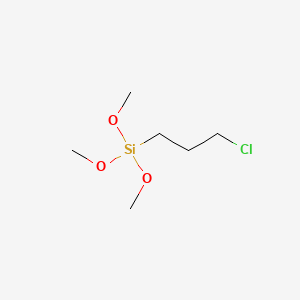
4-Sulfobenzoic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 4-sulfobenzoic acid-related compounds involves various strategies, including organocatalytic reactions and multi-component synthesis approaches. For example, 2-Hydroxy-5-sulfobenzoic acid has been used efficiently as an organocatalyst in the one-pot three-component synthesis of a wide variety of compounds, demonstrating the versatility of sulfobenzoic acid derivatives in facilitating chemical reactions under solvent-free conditions and at room temperature for certain products (Kiyani, Darbandi, Mosallanezhad, & Ghorbani, 2015).
Molecular Structure Analysis
The molecular structure of sulfobenzoic acid derivatives plays a crucial role in their chemical reactivity and properties. The presence of both sulfonic and carboxylic acid groups offers multiple sites for reactions, making these compounds suitable for a variety of chemical transformations, including catalysis and synthesis of complex molecules.
Chemical Reactions and Properties
This compound and its derivatives participate in numerous chemical reactions, including catalytic processes and synthesis of heterocyclic compounds. They have been used as efficient catalysts for the preparation of diverse organic compounds, highlighting their broad utility in organic synthesis. For instance, this compound has been utilized as a catalyst for the Biginelli reaction, enabling the synthesis of dihydropyrimidinones under solvent-free conditions (Oudi, Hazeri, & Fatahpour, 2019).
Applications De Recherche Scientifique
Sulfonamide Functional Group in Drug Design
- Application : 4-Sulfobenzoic acid derivatives, particularly sulfonamides, play a crucial role in medicinal chemistry. They are key in the development of sulfonamide antibacterials, which act as inhibitors of tetrahydropteroic acid synthetase (Kalgutkar et al., 2010).
Hydrothermal Synthesis and Crystal Structure
- Application : this compound is used in the hydrothermal synthesis of polymeric complexes, such as samarium coordination polymers, which are significant in the study of magnetic properties and crystallography (Li & Pan, 2008).
Synthesis and Properties of Barium Salts
- Application : In chemistry, this compound reacts with barium hydroxide to form various barium salts, which are analyzed for their crystal structures and thermal properties (Wagner & Merzweiler, 2008).
Catalytic Decarboxylative Radical Sulfonylation
- Application : This compound is involved in the development of sulfones, crucial in pharmaceuticals and agrochemicals. It enables radical C(sp3)-sulfonylation, a key process in organic chemistry (He et al., 2020).
Reticular Chemistry and Metal Organic Frameworks
- Application : this compound is used as a precursor in the construction of Metal Organic Frameworks (MOFs), aiding in the study of reticular chemistry and crystal structure deconstruction (Franco et al., 2014).
Proton Exchange Membranes
- Application : This acid is used in the development of proton exchange membranes for fuel cells, contributing to advancements in clean energy technologies (Kim et al., 2008).
Supramolecular Assemblies
- Application : It aids in the formation of diverse supramolecular assemblies in proton-transfer compounds, which is vital for understanding hydrogen bonding and molecular interactions (Zhang & Zhu, 2007).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of 4-Sulfobenzoic acid is the deep-level traps at grain boundaries (GBs) and halide ion migration in perovskite solar cells (PSCs) . These targets are crucial for enhancing the stability and efficiency of PSCs .
Mode of Action
This compound, in the form of its monopotassium salt (SAMS), acts by suppressing ion migration and passivating defects in planar PSCs . The anions within SAMS can be firmly anchored at GBs due to the strong coordination interaction between C=O and/or S=O at both ends of the bulky anion and undercoordinated Pb2+ and/or halide vacancies, along with the hydrogen bond between –OH and formamidinium . This results in the passivation of both shallow-level and deep-level defects .
Biochemical Pathways
The biochemical pathways affected by this compound involve the reduction of defect density, an increase in carrier lifetime, and suppression of ion migration . These changes contribute to enhanced efficiency and stability of PSCs .
Result of Action
The result of this compound’s action is an improvement in the efficiency of PSCs. Specifically, the SAMS-modified device delivers a significant improvement in efficiency (22.7%) in comparison with the control device (20.3%) . Furthermore, the unencapsulated modified device demonstrates only little degradation after 1320 hours at 60°C .
Action Environment
The action of this compound is influenced by environmental factors such as temperature. For instance, the SAMS-modified device shows minimal degradation even after being subjected to a temperature of 60°C for 1320 hours . This suggests that this compound contributes to the thermal stability of PSCs.
Propriétés
IUPAC Name |
4-sulfobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O5S/c8-7(9)5-1-3-6(4-2-5)13(10,11)12/h1-4H,(H,8,9)(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWAQOZGATRIYQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
5399-63-3 (mono-potassium salt) | |
| Record name | 4-Sulfobenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636782 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90979817 | |
| Record name | 4-Sulfobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90979817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
636-78-2 | |
| Record name | 4-Sulfobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=636-78-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Sulfobenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636782 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Sulfobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90979817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-sulfobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-SULFOBENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CTD9Y82JZH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 4-sulfobenzoic acid?
A1: this compound has the molecular formula C7H6O5S and a molecular weight of 202.18 g/mol.
Q2: What are the key spectroscopic characteristics of this compound?
A2: While specific spectroscopic data is not extensively reported across the provided literature, characteristic peaks in infrared (IR) spectroscopy would correspond to sulfonate (SO3−) and carboxylate (COO−) groups.
Q3: Is this compound soluble in water? What about other solvents?
A3: this compound demonstrates good water solubility due to its polar sulfonate and carboxylate groups. Its solubility in other solvents would depend on their polarity, with greater solubility expected in polar organic solvents. []
Q4: Can this compound act as a catalyst?
A4: Yes, this compound can act as an efficient Brønsted acid catalyst. It has been successfully employed in the Biginelli reaction for synthesizing 3,4-dihydropyrimidin-2-(1H)-ones, a class of compounds with potential pharmaceutical applications. []
Q5: How does defect engineering in UiO-66 using this compound enhance its catalytic activity?
A5: Introducing this compound during UiO-66 synthesis increases defect sites within the material's structure. This results in higher Lewis acidity, leading to enhanced catalytic activity, as demonstrated in the isomerization of α-pinene oxide. []
Q6: Have computational methods been used to study this compound?
A6: Yes, computational methods like density functional theory (DFT) and molecular dynamics (MD) simulations have been employed. For instance, in studying proton conduction mechanisms in a Cu(II) coordination polymer containing this compound, researchers used these methods to calculate activation energies and visualize proton transfer pathways. []
Q7: How is this compound employed in the synthesis of Metal-Organic Frameworks (MOFs)?
A7: this compound acts as an organic linker in constructing MOFs. Its sulfonate and carboxylate groups provide multiple coordination sites for metal ions, leading to diverse framework architectures. These MOFs have shown potential applications in areas such as gas sorption, catalysis, and sensing. [, , , ]
Q8: What is unique about the MOFs constructed using this compound and lanthanide ions?
A8: These MOFs have shown promising dual functionality, exhibiting both ratiometric fluorescent detection capabilities for benzophenone-like ultraviolet filters and high proton conductivity. This makes them attractive candidates for sensing and energy applications. []
Q9: How does the coordination mode of this compound influence the properties of resulting materials?
A9: The coordination mode of this compound, whether through its sulfonate, carboxylate, or both groups, significantly influences the dimensionality and properties of resulting materials. For instance, bridging modes through both groups can lead to the formation of layered structures or 3D networks with varying pore sizes and functionalities. [, , , ]
Q10: Can you provide an example of how this compound contributes to the properties of a specific material?
A10: In a study on polypyrrole, incorporating this compound as a dopant led to enhanced electrical conductivity, with values reaching up to 400 S/cm. This was attributed to the improved π-stacking and bipolaron structure induced by the this compound. []
Q11: What is known about the environmental fate and degradation of this compound?
A11: Studies have identified this compound and its isomers (2- and 3-sulfobenzoic acid) as components of ambient fine particulate matter (PM2.5) in urban environments. Research suggests that atmospheric oxidation of phthalic acid, followed by sulfonation, contributes to its formation. []
Q12: Are there any studies on the biodegradation of this compound?
A12: Yes, research has explored the biodegradation of this compound by specific bacteria. Clostridium pasteurianum DSM 12136, for instance, can utilize this compound as its sole sulfur source through a desulfonation process under anaerobic conditions. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2,1,3-Benzoxadiazol-4-amine, N-[(4-methoxyphenyl)methyl]-7-nitro-](/img/structure/B1208404.png)
![(6R,7R)-pivaloyloxymethyl 7-((Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate hydrochloride](/img/structure/B1208409.png)




